2-Azetidinone, 4-(4-methylphenyl)-1,3-diphenyl-, cis-
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Overview
Description
2-Azetidinone, 4-(4-methylphenyl)-1,3-diphenyl-, cis- is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. β-lactams are well-known for their role in antibiotics, such as penicillins and cephalosporins. This particular compound is characterized by its unique structure, which includes a 2-azetidinone ring substituted with 4-(4-methylphenyl) and 1,3-diphenyl groups in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is widely used due to its efficiency and ability to produce a variety of β-lactam structures. The reaction conditions often involve the use of acid activators such as propylphosphonic anhydride (T3P®) under mild and clean conditions .
Industrial Production Methods
Industrial production of 2-azetidinone derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of green chemistry methods, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 4-(4-methylphenyl)-1,3-diphenyl-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce amines or alcohols, and substitution can result in various β-lactam derivatives .
Scientific Research Applications
2-Azetidinone, 4-(4-methylphenyl)-1,3-diphenyl-, cis- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-azetidinone, 4-(4-methylphenyl)-1,3-diphenyl-, cis- involves the inhibition of bacterial cell wall synthesis. The β-lactam ring interacts with penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Penicillins: These are β-lactam antibiotics with a similar mechanism of action but different side chains.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: β-lactam antibiotics known for their resistance to β-lactamase enzymes.
Uniqueness
2-Azetidinone, 4-(4-methylphenyl)-1,3-diphenyl-, cis- is unique due to its specific substitution pattern and cis configuration, which can influence its chemical reactivity and biological activity. Its structure allows for the exploration of new derivatives with potentially enhanced properties .
Properties
CAS No. |
62500-28-1 |
---|---|
Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(3S,4S)-4-(4-methylphenyl)-1,3-diphenylazetidin-2-one |
InChI |
InChI=1S/C22H19NO/c1-16-12-14-18(15-13-16)21-20(17-8-4-2-5-9-17)22(24)23(21)19-10-6-3-7-11-19/h2-15,20-21H,1H3/t20-,21+/m0/s1 |
InChI Key |
DYKMEOLGLOATGB-LEWJYISDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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